(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a methoxy group, and a carbamoyl-tetrahydrobenzo[b]thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Tetrahydrobenzo[b]thiophene Moiety: This moiety can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne.
Coupling of the Two Moieties: The final step involves coupling the chromene core with the tetrahydrobenzo[b]thiophene moiety through an imine formation reaction, typically using a carbamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-hydroxy-2H-chromene-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-ethoxy-2H-chromene-3-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide lies in its specific combination of functional groups and its potential biological activity. The presence of the methoxy group may influence its chemical reactivity and biological interactions, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-11-6-7-14-10(8-11)9-13(17(21)24)19(27-14)23-20-16(18(22)25)12-4-2-3-5-15(12)28-20/h6-9H,2-5H2,1H3,(H2,21,24)(H2,22,25)/b23-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHJXMRWMCMMFD-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=C(C4=C(S3)CCCC4)C(=O)N)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=N\C3=C(C4=C(S3)CCCC4)C(=O)N)/C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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